Benzoylaconine
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Overview
Description
Mechanism of Action
Target of Action
Benzoylaconine (BAC) primarily targets Toll-like receptors (TLRs) , specifically TLR4 , and TAK1 , a crucial upstream regulatory factor of TLR-induced MAPK and NF-κB signaling . These receptors play a significant role in the immune response processes, such as the secretion of cytokines and antigen presentation .
Mode of Action
BAC interacts with its targets by inhibiting the activation of TLR-induced MAPK and NF-κB pathways . It suppresses the release of pro-inflammatory cytokines and mediators, including IL-6, TNF-α, IL-1β, ROS, NO, and PGE 2 . BAC also effectively downregulates the elevated protein levels of iNOS and COX-2 induced by LPS in a dose-dependent manner .
Biochemical Pathways
BAC affects the MAPK and NF-κB signaling pathways. It inhibits LPS-induced NF-κB activation by reducing the phosphorylation and degradation of IκBα and blocking the nuclear translocation of p65 . The elevated protein levels of JNK, p38, and ERK phosphorylation after LPS stimulation are effectively restored by BAC treatment .
Pharmacokinetics
It is known that bac is a derivative of aconitum carmichaelii, which undergoes metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures, primarily in the mucosa of the gastrointestinal tract, liver, and plasma .
Result of Action
BAC exhibits an anti-inflammatory effect by inhibiting TLR-induced MAPK and NF-κB pathways . It significantly suppresses the release of pro-inflammatory cytokines and mediators, and downregulates the elevated protein levels of iNOS and COX-2 . In addition, BAC induces mitochondrial biogenesis in mice through activating AMPK signaling cascade .
Action Environment
The action of BAC can be influenced by environmental factors such as the presence of LPS, which stimulates macrophages to initiate a series of inflammatory responses . The efficacy of BAC may also be affected by the presence of other compounds, as seen in its use in traditional Chinese medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylaconine can be synthesized through the esterification of aconitine, another alkaloid found in Aconitum species . The reaction typically involves the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound involves the extraction of aconitine from the roots of Aconitum carmichaelii, followed by its chemical modification. The extraction process typically employs solvents like ethanol or methanol, and the subsequent esterification is performed using benzoyl chloride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoylaconine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products:
Oxidation: Benzoylaconitine N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzoylaconine has a wide range of scientific research applications:
Comparison with Similar Compounds
Aconitine: Known for its analgesic and anti-inflammatory effects but with higher toxicity.
Mesaconitine: Shares similar pharmacological properties but differs in its ester group.
Hypaconitine: Exhibits similar bioactivity but with variations in its toxicity profile.
Benzoylaconine’s distinct combination of therapeutic effects and lower toxicity compared to other aconitine-type alkaloids makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17-,18-,19+,20-,21+,22+,23-,24?,25+,26-,27+,29+,30-,31+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJXZSFKLJCHLH-KYSNEVMMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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